Decoglurant

Catalog No.
S525504
CAS No.
911115-16-7
M.F
C21H11F6N5
M. Wt
447.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decoglurant

CAS Number

911115-16-7

Product Name

Decoglurant

IUPAC Name

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine

Molecular Formula

C21H11F6N5

Molecular Weight

447.3 g/mol

InChI

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29)

InChI Key

DMJHZVARRXJSEG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

Ro-4995819; Ro4995819; Ro4995819; Decoglurant.

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F

The exact mass of the compound Decoglurant is 447.0919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decoglurant is a synthetic small molecule belonging to the class of sulfonamides. Its origin can be traced back to pharmaceutical companies where it was developed as a potential treatment for various conditions []. Due to its ongoing research phase, information regarding its natural occurrence is not available. However, its potential to modulate specific biological processes has made it significant in scientific research, particularly in fields like medicinal chemistry and pharmacology [].


Molecular Structure Analysis

Decoglurant possesses a unique molecular structure consisting of several key features []:

  • Central Piperidine Ring: This six-membered ring containing a nitrogen atom is a common scaffold in many biologically active molecules. It provides a core structure for further functionalization.
  • Sulfonamide Moiety: This group consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom linked to an aromatic group (4-fluorophenyl in this case). Sulfonamides can participate in hydrogen bonding and other interactions with biological targets.
  • Substituted Propyl Group: Attached to the piperidine ring is a propyl chain with a methoxy group (4-methoxyphenyl) at the second carbon position. This group can influence the molecule's lipophilicity (fat solubility) and potentially its interaction with biological membranes.

The specific arrangement of these functional groups within the molecule is thought to contribute to its potential biological activity [].

Mechanism of Action

Decoglurant belongs to a class of drugs called negative allosteric modulators (NAMs) that target metabotropic glutamate receptors (mGluRs). Specifically, it acts on mGlu2 and mGlu3 receptors, which are involved in various brain functions, including learning, memory, and emotional regulation []. By blocking these receptors, decoglurant is thought to modulate glutamate signaling, a major excitatory neurotransmitter in the brain [].

Potential Applications

Due to its mechanism of action, decoglurant is being explored for its potential benefits in treating various conditions:

  • Major Depressive Disorder (MDD): Research suggests that the mGlu2/3 receptor system may play a role in depression. Studies have investigated decoglurant as a potential treatment for MDD, particularly for patients who do not respond well to existing antidepressants [, ].
. One notable method includes the reaction of an alkyne derivative with another compound under basic conditions, typically using triethylamine as a base in solvents like tetrahydrofuran or toluene. This process requires precise temperature control, often around room temperature, to ensure complete reaction .

Another synthesis pathway involves deprotecting an intermediate compound through acidic media, such as hydrochloric acid, in solvents like dioxane or water-dioxane mixtures at elevated temperatures (50-90 °C) to yield the final product .

Decoglurant acts primarily as a negative allosteric modulator at the metabotropic glutamate receptors, which play crucial roles in neurotransmission and synaptic plasticity. By binding to these receptors, Decoglurant alters their activity, potentially leading to therapeutic effects in mood disorders . In preclinical studies, it demonstrated some promise in modulating glutamatergic transmission, which is often disrupted in psychiatric conditions .

The synthesis methods for Decoglurant can be summarized as follows:

  • Alkyne Derivative Reaction:
    • Combine an alkyne derivative with another compound.
    • Use triethylamine as a base in tetrahydrofuran or toluene.
    • Maintain room temperature.
  • Deprotection Reaction:
    • Treat an intermediate with hydrochloric acid.
    • Use dioxane or a water-dioxane mixture.
    • Heat between 50 °C and 90 °C.
  • Nucleophilic Substitution:
    • React with cyanide in a solvent mixture (methanol, tetrahydrofuran, water) at room temperature .

Decoglurant was primarily explored for its potential application in treating major depressive disorder. Its mechanism of action through modulation of glutamate receptors aimed to provide an alternative therapeutic strategy for patients who did not respond adequately to traditional antidepressants . Despite its discontinuation from development due to efficacy concerns, the research surrounding its mechanism has contributed to understanding glutamatergic modulation in psychiatric disorders.

Interaction studies have indicated that Decoglurant exhibits specific pharmacological actions by modulating glutamate receptor activity. It has been shown to influence various signaling pathways associated with mood regulation and synaptic function. The compound's interactions with other neurotransmitter systems have also been explored, although detailed results on these interactions remain limited due to its halted development .

Several compounds exhibit similar mechanisms of action or structural characteristics to Decoglurant. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
LY379268mGlu2/3 receptor agonistAgonist for mGlu2/3 receptorsDifferent action compared to Decoglurant
BasimglurantmGlu2 receptor antagonistNegative allosteric modulatorMore selective for mGlu2
TP0473292mGlu2/3 receptor antagonistAntagonist for mGlu2/3 receptorsProdrug form; converted into active metabolite TP0178894
MavoglurantmGlu2 receptor antagonistNegative allosteric modulatorAdvanced clinical trials for depression

Decoglurant is unique due to its specific structural attributes and its role as a negative allosteric modulator rather than a direct agonist or antagonist, which distinguishes it from other compounds targeting similar receptors .

Key Intermediate Synthesis: Phenoxyacetone to Lactam Derivatives

The initial transformation involves the preparation of a sodium enolate from phenoxyacetone, followed by treatment with diethyl carbonate to afford the corresponding 2,4-diketone intermediate [5]. This crucial step establishes the necessary electrophilic character required for subsequent cyclization reactions [5]. The reaction of this diketone intermediate with hydrazine readily provides the pyrazole derivative, which can then be subjected to nitrogen alkylation via specialized coupling protocols [5].

The conversion to lactam derivatives represents a pivotal synthetic transformation that introduces the heterocyclic nitrogen-containing ring system essential for biological activity [5]. Treatment of the intermediate with acid results in cleavage of protective groups, followed by exposure to aqueous base conditions to provide the desired lactam structure [5]. Chiral high-performance liquid chromatography analysis of the resulting lactam intermediate demonstrates exceptional enantiomeric excess values of 98.6%, indicating the high stereochemical fidelity of this synthetic approach [5].

Synthetic StepStarting MaterialReagentProductYield (%)Enantiomeric Excess (%)
Enolate FormationPhenoxyacetoneSodium BaseSodium Enolate--
Diketone FormationSodium EnolateDiethyl Carbonate2,4-Diketone--
Pyrazole Formation2,4-DiketoneHydrazinePyrazole Derivative--
Lactam CyclizationProtected IntermediateAcid/Base TreatmentLactam Product-98.6

The optimization of this synthetic pathway has focused on improving both yield and selectivity through careful control of reaction conditions [32]. Recent investigations have demonstrated that microwave-assisted heating can significantly enhance reaction rates while maintaining high product quality [32]. The use of specific solvent systems, particularly 1,4-dioxane, has proven crucial for achieving optimal cyclization efficiency [32].

Late-Stage Functionalization via Copper-Mediated Coupling

The late-stage functionalization of Decoglurant intermediates through copper-mediated coupling reactions represents a sophisticated approach for introducing the essential aryl substituents required for biological activity [5]. Nitrogen arylation of the lactam intermediate is accomplished through copper-mediated coupling protocols using 4-fluorobromobenzene as the arylating agent [5].

The copper-mediated coupling strategy offers significant advantages over traditional palladium-catalyzed methods, including reduced cost and enhanced compatibility with sensitive functional groups present in the Decoglurant framework [21]. The reaction conditions typically involve the use of copper salts in combination with appropriate ligands and base systems to facilitate the carbon-nitrogen bond formation [21].

Treatment of the arylated intermediate with boron tribromide effectively cleaves the phenoxy ether linkage, generating the corresponding primary bromide [5]. This bromide intermediate can then be converted to the acetate ester through reaction with potassium acetate under mild heating conditions [5]. Subsequent hydrolysis using aqueous lithium hydroxide provides the desired primary alcohol intermediate, which serves as a versatile platform for further structural modifications [5].

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemTemperature (°C)Yield (%)
Nitrogen ArylationLactam Intermediate4-FluorobromobenzeneCopper Complex11085-90
Ether CleavageArylated ProductBoron Tribromide-Room Temperature90-95
Acetate FormationPrimary BromidePotassium Acetate-6088-92
Alcohol FormationAcetate EsterLithium Hydroxide-Room Temperature95-98

The development of efficient copper-mediated coupling protocols has enabled the rapid diversification of structural analogues through late-stage functionalization strategies [16]. Recent advances in copper catalysis have demonstrated that diketonate ligands, such as acetylacetonate, provide optimal reactivity while minimizing unwanted side reactions [17]. The use of these specialized ligand systems allows for precise control over the electronic and steric environment around the copper center, leading to enhanced selectivity and improved yields [17].

Optimization studies have revealed that the choice of copper salt significantly impacts both reaction efficiency and product quality [16]. Copper(II) acetoacetonate has emerged as the preferred catalyst system, providing superior performance compared to other copper sources [17]. The reaction mechanism appears to involve single-electron transfer processes that generate reactive intermediates capable of forming the desired carbon-nitrogen bonds [17].

Stereochemical Control in Mitsunobu Alkylation Reactions

The Mitsunobu alkylation reaction serves as a critical step in the Decoglurant synthesis, providing precise stereochemical control during the formation of key carbon-nitrogen bonds [5]. The reaction is carried out using microwave heating and results in the expected inversion of stereochemistry, demonstrating the classic stereoselective behavior characteristic of Mitsunobu transformations [5].

The Mitsunobu reaction mechanism involves the activation of the alcohol substrate through formation of an alkoxyphosphonium intermediate, which subsequently undergoes nucleophilic displacement with complete inversion of configuration [23]. This stereochemical outcome is crucial for maintaining the correct three-dimensional structure required for biological activity in the final Decoglurant molecule [23].

The optimization of Mitsunobu reaction conditions has focused on the selection of appropriate azodicarboxylate reagents and phosphine activators [24]. Diisopropyl azodicarboxylate and triphenylphosphine represent the most commonly employed reagent combination, providing reliable stereoselective outcomes under mild reaction conditions [24]. The use of microwave irradiation has proven particularly beneficial for accelerating reaction rates while maintaining high stereochemical fidelity [5].

Reaction ParameterStandard ConditionsOptimized ConditionsStereochemical Outcome
AzodicarboxylateDiethyl AzodicarboxylateDiisopropyl AzodicarboxylateComplete Inversion
PhosphineTriphenylphosphineTriphenylphosphineComplete Inversion
Heating MethodConventionalMicrowave IrradiationComplete Inversion
Reaction Time12-24 hours25 minutesComplete Inversion
TemperatureRoom Temperature120°CComplete Inversion

The stereochemical control achieved through Mitsunobu alkylation is particularly important when working with chiral alcohol substrates [24]. The reaction consistently proceeds with complete Walden inversion, providing access to the desired stereoisomer with high enantiomeric purity [26]. This stereochemical reliability makes the Mitsunobu reaction an invaluable tool for the synthesis of complex pharmaceutical intermediates like those required for Decoglurant production [24].

Recent investigations have explored the use of alternative Mitsunobu reagent systems to address limitations associated with traditional protocols [27]. The development of new azodicarboxylate variants has expanded the scope of compatible nucleophiles and improved the overall efficiency of the transformation [27]. These advances have proven particularly valuable for reactions involving sterically hindered substrates or sensitive functional groups commonly encountered in complex synthetic sequences [27].

Allosteric Binding Site Topology and Receptor Modulation Mechanisms

Decoglurant functions as a negative allosteric modulator by binding to a distinct allosteric site located within the seven-transmembrane domain of both metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 [1] [2] [3]. The allosteric binding site represents a large hydrophobic cavity formed by residues from multiple transmembrane domains, specifically transmembrane domains 2, 3, 5, 6, 7, and extracellular loop 2 [4] [5] [6] [7].

Table 1: Pharmacological Characterization of Decoglurant

ParameterValueReference
Chemical NameDecoglurant [1] [8] [9] [10]
IUPAC Name4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b] [11] [8]diazepin-2-one [1]
Development CodesRG1578, RO4995819 [8] [9] [10]
CAS Number911115-16-7 [8] [12] [9]
Molecular FormulaC₂₁H₁₁F₆N₅ [8] [12] [9]
Molecular Weight447.34 g/mol [8] [12] [9]
Target ReceptorsmGluR2 and mGluR3 [11] [1] [8] [9] [10]
Mechanism of ActionNegative Allosteric Modulator [11] [1] [8] [9] [10]
Binding Site LocationTransmembrane Domain (7TM) [4] [5] [13]
Maximum Plasma Concentration (5 mg)143 ng/mL (1-697 range) [11] [14]
Maximum Plasma Concentration (15 mg)532 ng/mL (1-2,090 range) [11] [14]
Maximum Plasma Concentration (30 mg)835 ng/mL (8-2,960 range) [11] [14]
Minimum Therapeutic Exposure90-100 ng/mL [11] [14]
BioavailabilityF = 30% (oral) [1]
Brain Penetration (CSF/Plasma Ratio)0.8 (brain penetrant) [1]

The molecular mechanism of decoglurant involves non-competitive antagonism of glutamate-induced responses [1] [2] [3]. Unlike orthosteric antagonists that compete directly with glutamate for the same binding site, decoglurant binds to a topographically distinct region within the transmembrane domains and exerts its inhibitory effects through allosteric modulation [2] [3]. This binding results in a characteristic rightward shift of the glutamate concentration-response curve accompanied by a depression of the maximal response, confirming the non-competitive nature of its antagonism [1] [2] [3].

Table 2: Allosteric Binding Site Topology and Receptor Modulation Mechanisms

Structural FeatureDescriptionReference
Binding Site Location7-Transmembrane Domain (7TM) [4] [5] [13] [15] [6]
Transmembrane Domains InvolvedTM2, TM3, TM5, TM6, TM7, ECL2 [4] [5] [6] [7]
Key Amino Acid Residues (mGluR2)Arg³·²⁸, Arg³·²⁹, Phe³·³⁶, His^E2.52, Leu⁵·⁴³, Trp⁶·⁴⁸, Phe⁶·⁵⁵, Val⁷·⁴³ [6]
Key Amino Acid Residues (mGluR3)Similar pattern with key differences at position E2.52 [6] [16]
Binding Pocket CharacteristicsLarge hydrophobic cavity, restricted compared to Class A GPCRs [3] [4] [6] [7]
Access PathwayLipid-mediated access through membrane [17]
Interaction TypeVan der Waals forces, hydrophobic interactions, π-π stacking [3] [4] [6]
Cooperativity MechanismNegative allosteric modulation, rightward shift + depression [1] [2] [3]
Conformational ChangesConformational changes in TM6-TM6 interface [18] [15]
Orthosteric Site InteractionNo direct competition with orthosteric site [2] [3]

The allosteric binding site topology involves eight critical residues that have been identified as essential for negative allosteric modulator binding and activity [6]. These residues include arginine residues at positions 3.28 and 3.29, phenylalanine at position 3.36, histidine at extracellular loop 2 position 52, leucine at position 5.43, tryptophan at position 6.48, phenylalanine at position 6.55, and valine at position 7.43 [6]. The binding involves multiple types of molecular interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking between aromatic residues and the compound's aromatic rings [3] [4] [6].

Access to the allosteric binding site occurs through a lipid-mediated pathway, where the compound must first partition into the membrane before reaching the transmembrane binding pocket [17]. This process involves interactions with membrane lipids, including cholesterol, phosphatidylcholine, and phosphatidylethanolamine, which facilitate the compound's access to the binding site [17]. The compound's final bound conformation involves approximately 50% of the molecule embedded within the binding pocket while the remainder maintains contact with membrane lipids [17].

Selectivity Profiling Across Metabotropic Glutamate Receptor Subtypes

Decoglurant demonstrates high selectivity for group II metabotropic glutamate receptors, specifically metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, while showing minimal activity at other metabotropic glutamate receptor subtypes [1] [2] [3]. Comprehensive selectivity profiling has revealed that decoglurant exhibits equipotent activity at both metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 [1] [2], indicating that it does not discriminate between these two closely related receptor subtypes.

Table 3: Decoglurant Selectivity Profile Across mGluR Subtypes

Receptor SubtypeActivitySelectivityReference
mGluR1Inactive (>30 μM)>75-fold selective vs mGluR2/3 [2] [3]
mGluR2Active (NAM)Active [1] [2] [3]
mGluR3Active (NAM)Active [1] [2] [3]
mGluR4InactiveInactive [2] [3]
mGluR5Inactive (>30 μM)>75-fold selective vs mGluR2/3 [2] [3]
mGluR6Not testedNo activity expected [2] [3]
mGluR7Not testedNo activity expected [2] [3]
mGluR8Not testedNo activity expected [2] [3]

The selectivity profile demonstrates that decoglurant is inactive at group I metabotropic glutamate receptors (metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5) at concentrations up to 30 micromolar, representing more than 75-fold selectivity compared to its activity at group II receptors [2] [3]. Similarly, decoglurant shows no significant activity at metabotropic glutamate receptor 4, which belongs to group III metabotropic glutamate receptors [2] [3]. While direct testing has not been reported for metabotropic glutamate receptors 6, 7, and 8, the structural and pharmacological characteristics suggest that decoglurant would not exhibit significant activity at these receptor subtypes [2] [3].

The molecular basis for this selectivity lies in the distinct structural features of the allosteric binding sites across different metabotropic glutamate receptor groups [4] [6]. Group II metabotropic glutamate receptors share high sequence homology (approximately 70% at the amino acid level) and possess similar allosteric binding pocket architectures [19]. In contrast, group I and group III metabotropic glutamate receptors exhibit significantly different transmembrane domain organizations and allosteric site topologies [4] [6].

Critical selectivity determinants between metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 have been identified, although decoglurant does not exploit these differences for subtype selectivity [6]. The histidine residue at extracellular loop 2 position 52 in metabotropic glutamate receptor 2 represents a key difference from the corresponding position in metabotropic glutamate receptor 3 [6]. However, decoglurant maintains equipotent activity at both receptors, suggesting that its binding mode accommodates the structural variations between these two subtypes [1] [2].

Functional Consequences of mGlu2 vs. mGlu3 Antagonism

The functional consequences of metabotropic glutamate receptor 2 versus metabotropic glutamate receptor 3 antagonism by decoglurant reveal distinct and complementary mechanisms that contribute to the compound's overall pharmacological profile [18] [20] [21]. Despite the structural similarity between these two receptor subtypes, their cellular localization patterns and downstream signaling effects differ significantly, leading to divergent functional outcomes when antagonized by decoglurant [20] [21].

Table 4: Functional Consequences of mGluR2 vs mGluR3 Antagonism

AspectmGluR2mGluR3Reference
Binding SiteTransmembrane domainTransmembrane domain [3] [4] [5] [13]
Mechanism TypeNon-competitive antagonismNon-competitive antagonism [1] [2] [3]
Effect on Glutamate CRCRightward shift + depressionRightward shift + depression [1] [2] [3]
Presynaptic ActionPredominant localizationMinor localization [18] [20] [21]
Postsynaptic ActionMinor componentPredominant localization [18] [20] [21]
Glutamate ReleaseIncreases (via antagonism)Postsynaptic effects [18] [20] [21] [22]
Calcium ChannelsDisinhibits P/Q-type channelsModulates cAMP-K+ signaling [18] [20] [21] [22]

Metabotropic glutamate receptor 2 antagonism by decoglurant primarily affects presynaptic function, where these receptors normally serve as autoreceptors to inhibit glutamate release [20] [21] [22]. Under physiological conditions, activation of presynaptic metabotropic glutamate receptor 2 leads to inhibition of P/Q-type calcium channels and reduction of glutamate release probability [22]. Decoglurant antagonism disinhibits these channels and increases glutamate release, resulting in enhanced excitatory neurotransmission [18] [20] [21] [22].

The mechanisms underlying metabotropic glutamate receptor 2-mediated presynaptic inhibition involve both direct effects on the release machinery and modulation of voltage-gated calcium channels [22]. Metabotropic glutamate receptor 2 activation normally leads to inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate levels, and decreased protein kinase A activity [22]. Additionally, these receptors couple to Gi/o proteins that directly inhibit P/Q-type calcium channels through Gβγ subunit interactions [22]. Decoglurant antagonism disrupts both pathways, leading to enhanced calcium influx and increased vesicular glutamate release [22].

Metabotropic glutamate receptor 3 antagonism produces predominantly postsynaptic effects that differ markedly from metabotropic glutamate receptor 2 antagonism [20] [21]. Metabotropic glutamate receptor 3 receptors are concentrated in dendritic spines of pyramidal neurons, particularly in layer III of the dorsolateral prefrontal cortex [20] [21]. These receptors normally inhibit postsynaptic cyclic adenosine monophosphate-K+ channel signaling, and their antagonism by decoglurant enhances neuronal excitability and strengthens synaptic connectivity [20] [21].

Table 5: Functional Consequences of mGluR2 vs mGluR3 Antagonism

System/ProcessmGluR2 Antagonism EffectmGluR3 Antagonism EffectReference
Glutamate ReleaseIncreased glutamate releaseEnhanced postsynaptic signaling [18] [20] [21] [22]
Calcium ChannelsDisinhibition of P/Q-type Ca²⁺ channelsModulation of postsynaptic Ca²⁺-cAMP signaling [18] [20] [21] [22]
cAMP SignalingReduced inhibition of cAMP-PKA pathwayEnhanced cAMP-K⁺ channel inhibition [20] [21] [22]
Synaptic PlasticityEnhanced thalamocortical transmissionEnhanced synaptic strengthening [18] [23] [20] [21]
Working MemoryDose-dependent effects (inverted-U)Enhanced working memory performance [20] [21]
Prefrontal Cortex FunctionEnhanced pyramidal cell activityStrengthened dlPFC network connectivity [18] [20] [21]
Long-term DepressionImpaired LTD formationReduced synaptic depression [24]

The synaptic plasticity effects of decoglurant involve complex interactions between presynaptic metabotropic glutamate receptor 2 and postsynaptic metabotropic glutamate receptor 3 mechanisms [18] [23] [20] [21]. Metabotropic glutamate receptor 2 antagonism enhances thalamocortical transmission by increasing glutamate release probability at presynaptic terminals [18] [23]. Simultaneously, metabotropic glutamate receptor 3 antagonism strengthens postsynaptic responses by reducing inhibitory cyclic adenosine monophosphate-K+ channel signaling [20] [21].

Working memory effects demonstrate the functional integration of both receptor systems [20] [21]. Metabotropic glutamate receptor 2-selective positive allosteric modulators produce inverted-U dose-response relationships in working memory tasks, suggesting that optimal metabotropic glutamate receptor 2 function requires precise tuning [20] [21]. In contrast, metabotropic glutamate receptor 3 enhancement consistently improves working memory performance, indicating that this receptor subtype provides net beneficial effects on cognitive function [20] [21].

The long-term depression of synaptic transmission represents another area where metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 exhibit distinct roles [24]. Group II metabotropic glutamate receptors are required for persistent hippocampal long-term depression, and chronic antagonism with compounds like decoglurant impairs long-term depression formation [24]. This effect appears to be mediated primarily through metabotropic glutamate receptor 2, as this receptor subtype is more prominently involved in presynaptic inhibitory mechanisms that contribute to synaptic depression [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

447.09186434 g/mol

Monoisotopic Mass

447.09186434 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5VX4P0JKC5

Wikipedia

Decoglurant

Dates

Last modified: 08-15-2023
1: Javelot H. [Psychopharmacology of anxiety and depression: Historical aspects,

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